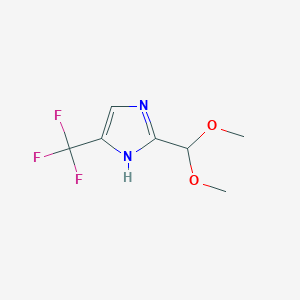
1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a compound with a similar structure was synthesized using 2-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU) as a condensing agent . The reaction was carried out under DIPEA/DMF at room temperature .Scientific Research Applications
Synthesis and Characterization
Pyrazole derivatives, including 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine, are synthesized and characterized for their structure and potential biological activity. For example, the synthesis and characterization of pyrazole derivatives have been explored for their antitumor, antifungal, and antibacterial properties. These studies involve crystallographic analysis, theoretical physical and chemical properties calculations, and exploration of their biological activity against breast cancer and microbes (Titi et al., 2020).
Reactivity and Applications in Organic Chemistry
Research has been conducted on the reactivity of pyrazole derivatives, including studies on their nucleophilic substitution reactions, which are crucial for further chemical modifications. These reactions are essential for the synthesis of various compounds with potential applications in material science and pharmacology (Dalinger et al., 2013).
Anticorrosive Properties
The inhibitive action of pyrazolic compounds on the corrosion of metals in acidic media has been examined, demonstrating the potential of these compounds as corrosion inhibitors. This application is significant for industries looking to enhance the longevity and durability of metal components (Chetouani et al., 2005).
High-Energy Materials
Studies on substituted 3,4,5-trinitro-1H-pyrazoles have been conducted to explore their potential as high-energy density materials. The focus on detonation properties, density, and stability underlines the application of pyrazole derivatives in the development of energetic materials for military and industrial uses (Ravi et al., 2010).
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities
Mode of Action
The mode of action of pyrazole compounds can vary widely depending on their structure and the organism they are interacting with. They may inhibit or activate certain enzymes or receptors, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole compounds can affect various biochemical pathways. For example, some pyrazole compounds have been found to inhibit the production of reactive oxygen species (ROS), which play a role in cellular damage .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. For example, if the compound targets an enzyme involved in the replication of a pathogen, the result could be a decrease in the pathogen’s population .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the pyrazole derivative and the biomolecules involved .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Dosage Effects in Animal Models
The effects of 1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-5-amine at different dosages in animal models have not been reported
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized . Future studies should investigate any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels.
properties
IUPAC Name |
2-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5/c1-12-5-6(4-10-12)7-3-8(9)13(2)11-7/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHOKZNUHFIUGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NN(C(=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1-[3-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1530587.png)
![(6-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1530588.png)
